![molecular formula C10H10N4 B3192065 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile CAS No. 607368-91-2](/img/structure/B3192065.png)
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Overview
Description
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile, also known as EI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazopyridine compounds and has shown promising results in various fields of research.
Scientific Research Applications
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been studied extensively for its potential applications in scientific research. It has shown promising results in the fields of neuroscience, cancer research, and drug discovery. In neuroscience, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been shown to modulate the activity of GABA-A receptors, which are important for the regulation of neuronal excitability. In cancer research, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In drug discovery, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is complex and involves multiple pathways and targets. It has been shown to interact with GABA-A receptors, which are important for the regulation of neuronal excitability. It also inhibits specific enzymes and signaling pathways involved in cancer cell growth and proliferation. The exact mechanism of action of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of GABA-A receptors, which can lead to changes in neuronal excitability and neurotransmitter release. It also inhibits specific enzymes and signaling pathways involved in cancer cell growth and proliferation. These effects have potential applications in the fields of neuroscience, cancer research, and drug discovery.
Advantages and Limitations for Lab Experiments
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations, which reduces the risk of toxicity and side effects. It also has good solubility in common solvents, which makes it easy to work with in the lab. However, 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile also has some limitations. It is a relatively complex compound to synthesize, which can make it difficult and time-consuming to obtain in large quantities. It also has potential side effects that need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile. One area of interest is the development of new drugs based on the structure of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile. This could lead to the discovery of new compounds with improved efficacy and safety profiles. Another area of interest is the investigation of the mechanism of action of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile in more detail. This could lead to a better understanding of its effects and potential applications in various fields of research. Finally, further studies are needed to investigate the potential side effects of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile and to develop strategies for minimizing these effects in lab experiments.
properties
IUPAC Name |
2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-14-9-4-6-12-7-8(9)13-10(14)3-5-11/h4,6-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNMWKWRDVJJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2)N=C1CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676352 | |
Record name | (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |
CAS RN |
607368-91-2 | |
Record name | (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.